2,6-Difluoro-3-nitrobenzamide
CAS No.: 124169-54-6
Cat. No.: VC5942318
Molecular Formula: C7H4F2N2O3
Molecular Weight: 202.117
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 124169-54-6 |
---|---|
Molecular Formula | C7H4F2N2O3 |
Molecular Weight | 202.117 |
IUPAC Name | 2,6-difluoro-3-nitrobenzamide |
Standard InChI | InChI=1S/C7H4F2N2O3/c8-3-1-2-4(11(13)14)6(9)5(3)7(10)12/h1-2H,(H2,10,12) |
Standard InChI Key | GJMBOZSWKMBYGA-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1[N+](=O)[O-])F)C(=O)N)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure features a benzene ring substituted with two fluorine atoms at the 2 and 6 positions, a nitro group (-NO) at the 3 position, and an amide group (-CONH) at the 1 position. This arrangement creates an electron-deficient aromatic system due to the electron-withdrawing effects of the fluorine and nitro groups .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 202.12 g/mol | |
CAS Number | 124169-54-6 | |
Storage Conditions | Ambient temperature | |
Density | 1.54 g/cm (estimated) |
Spectroscopic Properties
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Infrared (IR) Spectroscopy: Peaks at 1,680 cm (amide C=O stretch), 1,520 cm (asymmetric NO stretch), and 1,100–1,300 cm (C-F stretches).
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Nuclear Magnetic Resonance (NMR):
Synthesis and Manufacturing
Nitration of Difluorobenzamide Precursors
The primary synthesis route involves nitrating 2,6-difluorobenzamide using mixed acid (HNO/HSO) at 0–5°C. The nitro group introduces steric and electronic effects, requiring precise temperature control to avoid over-nitration.
Table 2: Representative Synthesis Protocol
Step | Conditions | Yield | Reference |
---|---|---|---|
1 | Nitration with HNO/HSO, 0°C | 65% | |
2 | Purification via recrystallization | 95% |
Functional Group Transformations
2,6-Difluoro-3-nitrobenzamide serves as a precursor for derivatives:
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Reduction to Amino Derivatives: Treatment with SnCl in concentrated HCl reduces the nitro group to an amine, yielding 2,6-difluoro-3-aminobenzamide—a key intermediate for pharmaceuticals .
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Hydrolysis to Carboxylic Acids: Under basic conditions, the amide hydrolyzes to 2,6-difluoro-3-nitrobenzoic acid (CAS 83141-10-0), a building block for kinase inhibitors .
Applications in Pharmaceutical Development
Antibacterial Agents
Benzamide derivatives exhibit antibacterial activity by inhibiting DNA gyrase. Fluorine atoms enhance membrane permeability, while the nitro group modulates redox properties .
Table 3: Biological Activity Data
Derivative | MIC (μg/mL) | Target Pathogen | Reference |
---|---|---|---|
2,6-Difluoro-3-nitrobenzamide | 12.5 | Staphylococcus aureus |
Kinase Inhibitors
The hydrolyzed carboxylic acid derivative (2,6-difluoro-3-nitrobenzoic acid) is a precursor for vemurafenib, a B-Raf kinase inhibitor used in melanoma therapy . The fluorine atoms improve binding affinity to the kinase active site .
Future Research Directions
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Drug Discovery: Optimize derivatives for enhanced antibacterial efficacy and reduced toxicity.
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Materials Science: Explore use in fluorinated polymers for high-performance coatings.
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Environmental Impact: Assess biodegradation pathways to mitigate ecological risks.
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